![molecular formula C9H10N2 B11921305 1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)
1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridine] is a complex organic compound characterized by a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridine] typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopropane derivative with a pyrrolo[3,2-C]pyridine precursor in the presence of a suitable catalyst can yield the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridine] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridine]
- 5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridine]
Uniqueness
1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
spiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] |
InChI |
InChI=1S/C9H10N2/c1-4-10-5-7-8(1)11-6-9(7)2-3-9/h1,4-5,11H,2-3,6H2 |
InChI Key |
SSOVAQXWCYIFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C2C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




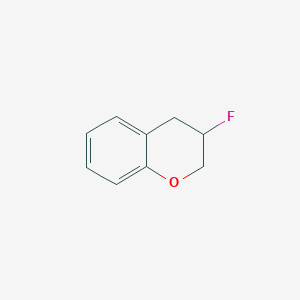
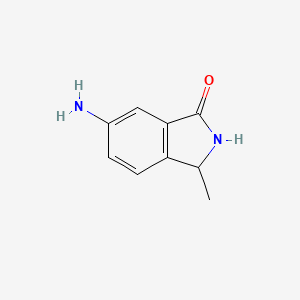

![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)

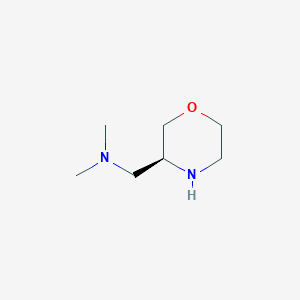

![6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11921272.png)
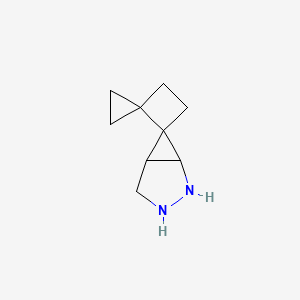
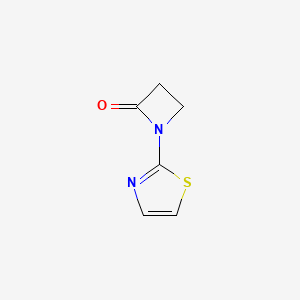

![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)
